Differential Processing Efficiency: Oligopeptidase B vs. Alternative Substrates
This compound exhibits exceptionally low processing efficiency by oligopeptidase B (OPB) enzymes, a critical differentiating factor for experimental design. A study comparing multiple OPB substrates found that the efficiency of all OPBs tested was 'very low' for Boc-Ala-Gly-Pro-Arg-MCA, whereas Z-Arg-Arg-MCA was the best substrate for Ec and SemOPBs, and Boc-Gln-Arg-Arg-MCA was best for StmOPB [1]. This contrasts with other Arg-AMC substrates that are readily cleaved by these proteases.
| Evidence Dimension | Relative hydrolysis efficiency |
|---|---|
| Target Compound Data | Very low |
| Comparator Or Baseline | Z-Arg-Arg-MCA (high for EcOPB), Boc-Gln-Arg-Arg-MCA (high for StmOPB), Boc-Gly-Arg-Arg-MCA (high for ReOPB) |
| Quantified Difference | Not provided (qualitative difference only) |
| Conditions | Assay with recombinant oligopeptidase B enzymes from various bacterial species |
Why This Matters
This differential efficiency allows researchers to use this substrate as a negative control or to discriminate between OPB and non-OPB proteases in complex biological samples, preventing misinterpretation of data when screening for protease inhibitors.
- [1] Coetzer TH, et al. Oligopeptidase B: A processing peptidase involved in pathogenesis. Biochimie. 2008;90(2):336-44. doi: 10.1016/j.biochi.2007.10.011 View Source
